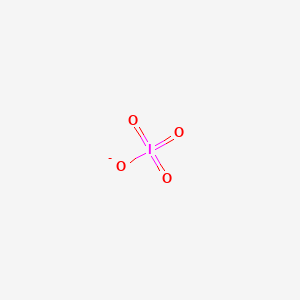

Periodate

描述

属性

CAS 编号 |

15056-35-6 |

|---|---|

分子式 |

IO4- |

分子量 |

190.902 g/mol |

IUPAC 名称 |

periodate |

InChI |

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 |

InChI 键 |

KHIWWQKSHDUIBK-UHFFFAOYSA-M |

SMILES |

[O-]I(=O)(=O)=O |

规范 SMILES |

[O-]I(=O)(=O)=O |

其他CAS编号 |

15056-35-6 |

同义词 |

metaperiodate NaIO4 compound periodate periodate ion sodium metaperiodate sodium periodate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Periodate Cleavage of Diols

For Researchers, Scientists, and Drug Development Professionals

The oxidative cleavage of vicinal diols (1,2-diols) by periodate, a reaction first reported by Léon Malaprade in 1928, is a cornerstone of organic chemistry, particularly in the structural elucidation and modification of carbohydrates and other polyhydroxylated compounds.[1][2] This guide provides a detailed examination of the reaction mechanism, quantitative data, experimental protocols, and relevant applications in scientific research and drug development.

Core Mechanism: The Malaprade Reaction

The Malaprade reaction facilitates the oxidative cleavage of the carbon-carbon bond between two adjacent hydroxyl groups, yielding two carbonyl compounds (aldehydes or ketones).[2][3] The reaction proceeds through a key intermediate: a cyclic this compound ester.[3][4][5]

The mechanism can be summarized in three main stages:

-

Formation of the Cyclic this compound Ester: The vicinal diol reacts with this compound (IO₄⁻) or periodic acid (HIO₄) to form a five-membered cyclic diester of iodine(VII).[2][3][4] This step involves the nucleophilic attack of the hydroxyl groups on the iodine atom.[4][6]

-

Concerted Bond Cleavage: The cyclic intermediate undergoes a concerted rearrangement of electrons. This process involves the cleavage of the C-C bond and the simultaneous formation of two carbonyl groups (C=O).[3][6]

-

Product Formation and Reduction of Iodine: The breakdown of the cyclic ester results in the formation of two aldehyde or ketone molecules and the reduction of the iodine species from this compound (I(VII)) to iodate (I(V)).[5][6]

The stereochemistry of the diol is crucial for the reaction to proceed efficiently. Cis-diols or diols with rotatable bonds that can achieve a syn-periplanar or gauche conformation react much faster than rigid trans-diols, as the formation of the cyclic this compound ester is sterically hindered in the latter.[4][5]

Below is a Graphviz diagram illustrating the reaction mechanism.

Caption: Mechanism of this compound Cleavage of a Vicinal Diol.

Quantitative Data Overview

The rate of this compound cleavage is influenced by several factors, including pH, temperature, and the structure of the diol. While comprehensive kinetic data for all possible substrates is vast, the following table summarizes key findings from various studies.

| Substrate Type | Relative Rate | pH Optimum | Conditions | Reference |

| cis-Cyclohexane-1,2-diol | ~20x faster than trans | Acidic | Aqueous solution | [7] |

| trans-Cyclohexane-1,2-diol | Slower | Acidic | Aqueous solution | [7] |

| Ethylene Glycol | Baseline | ~4-5 | DFT computations | [8][9] |

| Polyethylene Glycol (PEG) | Rate is independent of substrate concentration | Alkaline | Aqueous KIO₄ | [10] |

| Carbohydrates (e.g., Sialic Acid) | Selective cleavage at low concentrations | Neutral | 1 mM NaIO₄ | [11] |

| Carbohydrates (general) | Broad cleavage at higher concentrations | Neutral | >10 mM NaIO₄ | [11] |

Experimental Protocols

The following protocols provide a general framework for the this compound cleavage of diols. Modifications may be necessary depending on the specific substrate and desired outcome.

This protocol is suitable for the cleavage of a simple, water-soluble diol.

-

Dissolution: Dissolve the diol in a suitable solvent, typically water or a mixture of water and an organic solvent like methanol, ethanol, or THF to ensure solubility.[5]

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of sodium this compound (NaIO₄) or periodic acid (HIO₄) dropwise with stirring. A slight molar excess of the this compound (1.1-1.2 equivalents) is typically used.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by testing for the presence of this compound (e.g., with starch-iodide paper). Reaction times can vary from 30 minutes to several hours.

-

Quenching: Once the reaction is complete, quench any excess this compound by adding a few drops of ethylene glycol or a saturated solution of sodium thiosulfate.

-

Work-up and Isolation: The product can be isolated by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as distillation or column chromatography.

This protocol is widely used in bioconjugation techniques to generate reactive aldehyde groups on glycoproteins.[11]

-

Buffer Exchange: Dissolve the glycoprotein (e.g., an antibody) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). Ensure the buffer is free of primary amines.

-

This compound Addition: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer. For selective oxidation of terminal sialic acid residues, a final this compound concentration of 1 mM is often used. For more extensive oxidation of other sugars like galactose and mannose, a concentration of >10 mM may be required.[11] Add the this compound solution to the glycoprotein solution.

-

Incubation: Incubate the reaction mixture in the dark (this compound is light-sensitive) for 30 minutes to 1 hour at room temperature.[11]

-

Removal of Excess this compound: Remove the excess this compound and byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS, pH 7.2).

-

Further Conjugation: The resulting aldehyde groups on the glycoprotein are now available for conjugation with amine- or hydrazide-containing molecules.

Below is a Graphviz diagram illustrating a typical experimental workflow.

Caption: General Experimental Workflow for this compound Cleavage.

Applications in Research and Drug Development

-

Structural Elucidation of Carbohydrates: this compound cleavage is a classical method for determining the structure of polysaccharides. By analyzing the cleavage products, the linkages between monosaccharide units can be deduced.[7][12]

-

Bioconjugation and Drug Delivery: The selective oxidation of carbohydrate moieties on glycoproteins, such as monoclonal antibodies, creates aldehyde groups that can be used for the site-specific conjugation of drugs, creating antibody-drug conjugates (ADCs).[11] This method directs conjugation away from the protein's amino acid residues that might be crucial for its function.

-

Metabolomics: this compound oxidation can be used as a sample preparation technique in NMR-based metabolomics to selectively remove signals from abundant carbohydrates, which can otherwise obscure the signals of other metabolites.[13]

-

Organic Synthesis: The reaction provides a reliable method for cleaving C-C bonds to produce aldehydes and ketones, which are versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It serves as a valuable alternative to ozonolysis.[14]

References

- 1. organic chemistry - Periodic acid oxidation of carbonyls? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 3. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. makromol.uwr.edu.pl [makromol.uwr.edu.pl]

- 9. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. aklectures.com [aklectures.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium this compound Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Malaprade Reaction: An In-depth Mechanistic Guide for Drug Development Professionals

Abstract

The Malaprade reaction, a cornerstone of organic chemistry, facilitates the oxidative cleavage of vicinal diols to yield corresponding aldehydes and ketones. This reaction, first reported by Léon Malaprade in 1928, proceeds through a characteristic cyclic periodate ester intermediate.[1] Its high specificity and generally mild reaction conditions have made it an invaluable tool in the structural elucidation of carbohydrates and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the Malaprade reaction mechanism, supported by recent computational and experimental findings. It further details experimental protocols and presents quantitative data to inform reaction optimization for researchers, scientists, and drug development professionals.

Core Reaction Mechanism

The Malaprade reaction involves the oxidation of a 1,2-diol (also known as a vicinal diol or glycol) by periodic acid (HIO₄) or its salts, such as sodium this compound (NaIO₄), to break the carbon-carbon bond between the hydroxyl-bearing carbons. This cleavage results in the formation of two new carbonyl groups. The nature of the resulting carbonyl compounds—aldehydes or ketones—is determined by the substitution pattern of the original diol.

The generally accepted mechanism proceeds through two key steps:

-

Formation of a Cyclic this compound Ester: The vicinal diol reacts with periodic acid in a reversible step to form a cyclic this compound ester intermediate.[2] This five-membered ring structure is crucial for the subsequent bond cleavage. Evidence for this intermediate is supported by kinetic studies, spectroscopic data, and theoretical calculations.[3][4] Recent density functional theory (DFT) computations have further elucidated the structure of this intermediate, designating it as IC2_C.[3][4][5]

-

Concerted Carbon-Carbon Bond Cleavage: The cyclic this compound ester then undergoes a concerted rearrangement. This involves the cleavage of the C-C bond and the concomitant formation of two carbonyl groups and iodic acid (HIO₃). This step is an intramolecular redox process where the iodine(VII) is reduced to iodine(V).

The overall transformation can be represented as:

R¹R²C(OH)-C(OH)R³R⁴ + HIO₄ → R¹R²C=O + R³R⁴C=O + HIO₃ + H₂O

Visualizing the Mechanism

The following diagram, generated using Graphviz (DOT language), illustrates the core mechanistic pathway of the Malaprade reaction, highlighting the formation and breakdown of the cyclic this compound ester intermediate.

Kinetics and Stereochemistry

The rate of the Malaprade reaction is sensitive to the stereochemistry of the vicinal diol. Generally, cis-diols react faster than trans-diols.[3] This is because the cis configuration allows for the facile formation of the five-membered cyclic this compound ester intermediate. In rigid cyclic systems where the hydroxyl groups are held in a trans-diaxial orientation, the formation of the cyclic intermediate is disfavored, and the reaction proceeds very slowly, if at all.

Recent DFT studies have provided a more nuanced understanding, suggesting a three-step process involving the formation of a seven-membered quasi-ring assisted by an intramolecular hydrogen bond (IC1_B) prior to the formation of the cyclic ester (IC2_C).[3][5]

Substrate Scope

The Malaprade reaction is not limited to vicinal diols. It can also be employed for the oxidative cleavage of other functional groups, including:

-

α-Hydroxy Aldehydes and Ketones: These compounds are cleaved to a carboxylic acid and an aldehyde or ketone, respectively.

-

1,2-Diketones: These are cleaved to form two carboxylic acids.

-

α-Amino Alcohols: These are cleaved to form an aldehyde or ketone and ammonia.[1]

Quantitative Data

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| (±)-trans-1,2-Cyclohexanediol | NaIO₄ | H₂O | Room Temp. | 0.5 | Adipaldehyde | 85-90 | Fieser & Fieser, 1967 |

| meso-Hydrobenzoin | NaIO₄ | H₂O/Dioxane | Room Temp. | 1 | Benzaldehyde | >90 | Bunton, 1955 |

| D-Mannitol | NaIO₄ | H₂O | Room Temp. | - | 2x D-Glyceraldehyde, 2x Formic Acid | Quantitative | Dyer, 1956 |

| 1,2-Octanediol | NaIO₄ | H₂O/MeOH | Room Temp. | 2 | Hexanal, Formaldehyde | 92 | Pappo et al., 1956 |

Note: Reaction times and yields can vary significantly based on the specific substrate, solvent system, and pH.

Experimental Protocols

Below are detailed methodologies for performing a Malaprade reaction, adapted from established laboratory procedures.

Experimental Protocol 1: Oxidative Cleavage of (±)-trans-1,2-Cyclohexanediol to Adipaldehyde

Materials:

-

(±)-trans-1,2-Cyclohexanediol

-

Sodium this compound (NaIO₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.8 g (0.05 mol) of (±)-trans-1,2-cyclohexanediol in 100 mL of deionized water.

-

To the stirring solution, add 11.2 g (0.0525 mol) of sodium this compound in one portion.

-

Stir the reaction mixture at room temperature for 30 minutes. The reaction is slightly exothermic, and a white precipitate of sodium iodate (NaIO₃) will form.

-

After 30 minutes, extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield adipaldehyde.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the Malaprade oxidation of a vicinal diol.

Conclusion

The Malaprade reaction remains a powerful and versatile method for the oxidative cleavage of vicinal diols and related compounds. Its high selectivity and amenability to a range of substrates make it a valuable tool in modern organic synthesis and drug development. A thorough understanding of its mechanism, kinetics, and experimental parameters is crucial for its effective application in the synthesis of complex molecular architectures. The continued exploration of this reaction through computational and experimental studies will undoubtedly lead to new applications and refinements of this classic transformation.

References

- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 2. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Role of Periodate in Unraveling Carbohydrate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of periodate oxidation in the structural elucidation of carbohydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of complex carbohydrates. This document delves into the fundamental principles, experimental protocols, and data interpretation of key this compound-based degradation methods, including the Malaprade reaction, Smith degradation, and Barry degradation.

Introduction: The Power of this compound Cleavage

This compound (IO₄⁻) is a highly selective oxidizing agent that cleaves the carbon-carbon bond of vicinal diols (glycols) to form two carbonyl groups. This reaction, known as the Malaprade reaction, is the cornerstone of several powerful techniques for carbohydrate structure analysis. By strategically employing this compound oxidation, researchers can deduce critical structural information, including:

-

Ring size (furanose vs. pyranose): The consumption of this compound and the nature of the resulting products differ for five- and six-membered rings.

-

Glycosidic linkage positions: The location of linkages between monosaccharide units determines which hydroxyl groups are available for oxidation.

-

Sequence of monosaccharide residues: Stepwise degradation procedures allow for the sequential removal and identification of sugar units.

-

Presence of branching: Branch points in a polysaccharide will yield unique oxidation products compared to linear chains.

This guide will explore the three primary applications of this compound oxidation in carbohydrate chemistry: the foundational Malaprade reaction and the sequential degradation methods of Smith and Barry.

The Malaprade Reaction: The Fundamental Cleavage

The Malaprade reaction is the oxidative cleavage of a C-C bond in a vicinal diol by this compound, resulting in the formation of two carbonyl groups. The reaction proceeds through a cyclic this compound ester intermediate.[1] The stoichiometry of this compound consumption and the identity of the resulting products provide valuable structural clues.

Mechanism of the Malaprade Reaction

Stoichiometry and Product Formation

The number of moles of this compound consumed and the moles of formic acid and formaldehyde produced are directly related to the structure of the carbohydrate.

-

Terminal primary alcohol (e.g., C6 of a hexopyranose): Produces one mole of formaldehyde.

-

Terminal secondary alcohol: Produces one mole of formic acid.

-

Non-terminal secondary alcohol with adjacent hydroxyls: Consumes one mole of this compound and is converted to an aldehyde.

-

Glycosidic linkages: Residues involved in glycosidic linkages are generally resistant to this compound oxidation at the linked position.

Table 1: this compound Consumption and Product Formation for Selected Monosaccharides

| Monosaccharide | Moles of this compound Consumed | Moles of Formic Acid Produced | Moles of Formaldehyde Produced |

| D-Glucose (pyranose) | 5 | 5 | 1 |

| D-Fructose (pyranose) | 4 | 3 | 2 |

| D-Ribose (furanose) | 4 | 3 | 1 |

| D-Glucitol | 5 | 4 | 2 |

Experimental Protocol: General Malaprade Reaction

Materials:

-

Carbohydrate sample

-

Sodium metathis compound (NaIO₄) solution (e.g., 0.1 M in water, protected from light)

-

Ethylene glycol

-

Standardized sodium hydroxide (NaOH) solution (for formic acid titration)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (for this compound consumption determination)

-

Potassium iodide (KI)

-

Starch indicator solution

Procedure:

-

Oxidation: Dissolve a known amount of the carbohydrate sample in water. Add a known excess of the standard NaIO₄ solution. The reaction is typically carried out in the dark at room temperature or 4°C for a period ranging from a few hours to several days, depending on the substrate.

-

Determination of this compound Consumption:

-

Take an aliquot of the reaction mixture at various time points.

-

Add an excess of a saturated sodium bicarbonate solution, followed by a known volume of standard sodium arsenite solution and an excess of potassium iodide solution.

-

Titrate the excess arsenite with a standard iodine solution. A blank titration without the carbohydrate is performed concurrently.

-

-

Determination of Formic Acid Production:

-

Take another aliquot of the reaction mixture.

-

Add a small amount of ethylene glycol to destroy the excess this compound.

-

Titrate the solution with standard NaOH solution using a suitable indicator (e.g., phenolphthalein).

-

-

Determination of Formaldehyde Production:

-

Formaldehyde can be quantified using various colorimetric methods, such as the Nash reagent (acetylacetone method) or chromotropic acid method.

-

Smith Degradation: Stepwise Unraveling of Polysaccharides

Smith degradation is a powerful sequential procedure that provides more detailed structural information than a simple Malaprade oxidation. It involves three key steps:

-

This compound Oxidation: The polysaccharide is oxidized with sodium this compound, cleaving the vicinal diols.

-

Reduction: The resulting polyaldehyde is reduced with sodium borohydride (NaBH₄) to a polyalcohol. This step is crucial as it converts the newly formed aldehyde groups into primary and secondary alcohols, which form stable acetal linkages that are resistant to the subsequent hydrolysis step.

-

Mild Acid Hydrolysis: The polyalcohol is subjected to mild acid hydrolysis (e.g., with dilute trifluoroacetic acid at room temperature). This cleaves the acyclic acetal linkages formed from the oxidized and reduced sugar residues, while leaving the original glycosidic bonds of the this compound-resistant residues intact.

The resulting products, which can range from glycerol and other polyols to glycosides of resistant sugar residues, are then identified and quantified to reconstruct the original polysaccharide structure.[2]

Smith Degradation Workflow

Interpretation of Smith Degradation Products

The identity of the products provides specific information about the linkages in the original polysaccharide.

-

1,3-linked or 1,6-linked residues: These are resistant to this compound oxidation and will be recovered as their corresponding glycosides attached to a polyol fragment.

-

1,2-linked or 1,4-linked residues: These are cleaved by this compound, and after reduction and hydrolysis, will yield smaller polyol fragments like glycerol or erythritol.

-

Terminal, non-reducing end residues: These will be completely degraded to smaller polyols.

Table 2: Expected Smith Degradation Products from Different Glucose Residue Linkages

| Linkage Type of Glucose Residue | This compound Susceptibility | Major Smith Degradation Product(s) |

| Terminal (non-reducing) | Susceptible | Glycerol |

| 1,4-linked | Susceptible | Erythritol and Glycolaldehyde |

| 1,6-linked | Resistant | D-Glucose (as a glycoside of a polyol) |

| 1,3-linked | Resistant | D-Glucose (as a glycoside of a polyol) |

| 1,2-linked | Susceptible | Glycerol and Glycolaldehyde |

| 1,4,6-linked (branch point) | Resistant at C4 and C6 | D-Glucose with the attached branch still linked to a polyol fragment |

Experimental Protocol: Smith Degradation

Materials:

-

Polysaccharide sample (10-50 mg)

-

0.1 M Acetate buffer, pH 3.9

-

0.03 M Sodium metathis compound (NaIO₄)

-

Ethylene glycol

-

Sodium borohydride (NaBH₄)

-

10% Acetic acid

-

0.5 M Trifluoroacetic acid (TFA)

-

4 M Sodium hydroxide (NaOH)

-

Dialysis tubing

Procedure:

-

Oxidation: Dissolve the polysaccharide in the acetate buffer (approx. 1 mg/mL). Add NaIO₄ to a final concentration of 0.03 M. Incubate in the dark at 4°C for 72 hours.

-

Quenching: Destroy excess this compound by adding ethylene glycol (100 µL per 1 mL of reaction mixture) and let it stand for 2 hours.

-

Dialysis: Transfer the solution to a dialysis bag and dialyze against running tap water for at least 6 hours, followed by distilled water.

-

Reduction: Add NaBH₄ (3 mg per mg of polysaccharide) to the dialyzed solution and leave for 3 hours at room temperature.

-

Neutralization and Dialysis: Adjust the pH to 7 with 10% acetic acid. Dialyze again against tap water and then distilled water.

-

Mild Acid Hydrolysis: Evaporate the solution to a small volume. Add an equal volume of 1 M TFA to make the final concentration 0.5 M. Leave for 24 hours at room temperature.

-

Work-up and Analysis: Evaporate the TFA, neutralize with NaOH, and desalt. The resulting products can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization, or by high-performance liquid chromatography (HPLC).[3]

Barry Degradation: A Variation for Specific Applications

Barry degradation is a modification of the Smith degradation that is particularly useful for studying highly branched polysaccharides. The key difference lies in the hydrolysis step. Instead of using dilute acid to hydrolyze the polyalcohol, Barry degradation employs phenylhydrazine.

The polyaldehyde formed after this compound oxidation is treated with phenylhydrazine in dilute acetic acid. This treatment specifically cleaves the bonds between the oxidized sugar residues, releasing the unoxidized portions of the polysaccharide as their osazones or glyoxals, while the oxidized portions are removed.

Barry Degradation vs. Smith Degradation

Experimental Protocol: Barry Degradation (General Steps)

A detailed, universally cited protocol for Barry degradation is less common than for Smith degradation. However, the general steps are as follows:

Materials:

-

Polysaccharide sample

-

Sodium metathis compound (NaIO₄)

-

Phenylhydrazine

-

Acetic acid

Procedure:

-

This compound Oxidation: Oxidize the polysaccharide with NaIO₄ as described in the Smith degradation protocol.

-

Phenylhydrazine Treatment: After quenching the excess this compound, treat the resulting polyaldehyde with a solution of phenylhydrazine in dilute acetic acid. This reaction is typically carried out at room temperature.

-

Product Isolation and Analysis: The products, which include glycosides of the unoxidized sugar residues and phenylosazones of the cleaved fragments, are then separated and analyzed to determine the structure of the original polysaccharide.

Data Presentation and Interpretation

The quantitative data obtained from this compound oxidation experiments are crucial for accurate structural elucidation. Summarizing this data in clear, structured tables allows for easy comparison and interpretation.

Table 3: Hypothetical Smith Degradation Analysis of a Branched Glucan

| Product Identified | Molar Ratio | Interpretation |

| Glycerol | 2.1 | Indicates the presence of terminal, non-reducing glucose residues. |

| Erythritol | 1.0 | Suggests the presence of 1,4-linked glucose residues in the linear chains. |

| 2-O-β-D-Glucopyranosyl-D-erythritol | 0.9 | Confirms the presence of 1,3-linked glucose residues. |

| D-Glucose | 0.5 | Likely arises from 1,6-linked branch points that are resistant to oxidation. |

Conclusion

This compound oxidation remains an indispensable tool in the structural analysis of carbohydrates. The Malaprade reaction provides fundamental information on vicinal diols, while the more elaborate Smith and Barry degradation procedures allow for the stepwise deconstruction of complex polysaccharides. By carefully controlling reaction conditions and accurately quantifying the degradation products, researchers can gain profound insights into the intricate architecture of these vital biomolecules. This knowledge is fundamental for understanding their biological functions and for the rational design of carbohydrate-based therapeutics and materials.

References

- 1. Harnessing galactose oxidase in the development of a chemoenzymatic platform for glycoconjugate vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. chempap.org [chempap.org]

Sodium Periodate: An In-depth Technical Guide to its Application as an Oxidizing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium periodate (NaIO₄) is a versatile and selective oxidizing agent with broad utility in modern organic synthesis. Its efficacy in cleaving vicinal diols, oxidizing sulfides to sulfoxides, and participating in tandem reactions like the Lemieux-Johnson oxidation makes it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the core applications of sodium this compound, featuring detailed reaction mechanisms, extensive quantitative data on substrate scope and yields, and step-by-step experimental protocols for key transformations. The inclusion of logical diagrams generated using Graphviz (DOT language) aims to visually elucidate complex reaction pathways and experimental workflows, offering researchers a clear and practical resource for employing sodium this compound in their synthetic endeavors.

Introduction

Sodium this compound is an inorganic salt that has established itself as a mild and selective oxidant in organic chemistry. It is particularly valued for its ability to effect specific transformations under controlled conditions, often in aqueous or mixed-aqueous solvent systems, aligning with the principles of green chemistry. This guide will delve into the primary applications of sodium this compound, providing the necessary technical details for its successful implementation in a laboratory setting.

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

The most prominent application of sodium this compound is the oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones), a transformation known as the Malaprade reaction.[1][2][3] This reaction is highly specific for vicinal diols and proceeds through a cyclic this compound ester intermediate.[2][4] The stereochemical arrangement of the hydroxyl groups is crucial; cis-diols or flexible acyclic diols that can adopt a syn-periplanar conformation react readily, while rigid trans-diols are often unreactive.[4][5]

Reaction Mechanism

The mechanism of the Malaprade reaction involves the formation of a cyclic this compound ester, which then undergoes a concerted fragmentation to yield the carbonyl products and iodate.[2][4][6]

Caption: Mechanism of the Malaprade Reaction.

Quantitative Data

The Malaprade reaction is generally high-yielding and can be applied to a wide range of vicinal diols.

| Substrate (Vicinal Diol) | Product(s) | Solvent | Temp (°C) | Time | Yield (%) |

| cis-Cyclohexane-1,2-diol | Hexanedial | H₂O | RT | 15 min | >95 |

| trans-Cyclohexane-1,2-diol | No reaction | H₂O | RT | - | 0 |

| 1,2-Propanediol | Acetaldehyde + Formaldehyde | H₂O | RT | 10 min | ~90 |

| (2R,3R)-2,3-Butanediol | 2 x Acetaldehyde | H₂O/MeOH | 0 | 30 min | 92 |

| Glycerol | 2 x Formaldehyde + Formic acid | H₂O | RT | 1 h | Quantitative |

| D-Mannitol | 2 x Formaldehyde + 4 x Formic acid | H₂O | RT | 2 h | Quantitative |

Experimental Protocol: Oxidative Cleavage of cis-Cyclohexane-1,2-diol

-

Dissolution: Dissolve cis-cyclohexane-1,2-diol (1.16 g, 10 mmol) in 50 mL of distilled water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirred solution, add sodium this compound (2.35 g, 11 mmol) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the progress by thin-layer chromatography (TLC) or by testing for the presence of this compound (e.g., with starch-iodide paper).

-

Work-up: Once the reaction is complete, extract the aqueous solution with diethyl ether (3 x 30 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to afford hexanedial. Due to the volatility of some aldehydes, it is advisable to use the product in the next step without extensive purification.

Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation is a powerful method for the oxidative cleavage of alkenes to aldehydes and ketones.[1] This reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium this compound. The osmium tetroxide dihydroxylates the alkene to form a vicinal diol, which is then cleaved in situ by sodium this compound.[1] A key role of the this compound is to regenerate the osmium tetroxide from its reduced form, allowing for the use of catalytic quantities of the toxic and expensive osmium reagent.[1]

Reaction Mechanism

The Lemieux-Johnson oxidation proceeds in a two-stage catalytic cycle.

Caption: Lemieux-Johnson Oxidation Workflow.

Quantitative Data

The addition of a non-nucleophilic base, such as 2,6-lutidine, can often improve yields by suppressing side reactions.[1]

| Substrate (Alkene) | Product(s) | Solvent | Additive | Yield (%) |

| Cyclooctene | Suberaldehyde | Dioxane/H₂O | - | 85 |

| Styrene | Benzaldehyde + Formaldehyde | THF/H₂O | 2,6-Lutidine | 92 |

| 1-Decene | Nonanal + Formaldehyde | t-BuOH/H₂O | - | 78 |

| α-Pinene | Nopinone | Dioxane/H₂O | 2,6-Lutidine | 90 |

| trans-Stilbene | 2 x Benzaldehyde | Acetone/H₂O | - | 88 |

Experimental Protocol: Lemieux-Johnson Oxidation of Styrene

-

Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve styrene (5.2 g, 50 mmol) and 2,6-lutidine (5.9 g, 55 mmol) in a mixture of 100 mL of tetrahydrofuran (THF) and 25 mL of water.

-

Catalyst Addition: To the stirred solution, add a solution of osmium tetroxide (0.25 g, 1 mmol) in 5 mL of t-butanol dropwise over 10 minutes.

-

Oxidant Addition: In a separate beaker, dissolve sodium this compound (23.5 g, 110 mmol) in 100 mL of water. Add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 25°C with an ice bath.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction mixture will turn from dark brown to a pale yellow.

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the precipitated sodium iodate. Wash the filter cake with THF (2 x 20 mL).

-

Extraction: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Isolation: Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude benzaldehyde can be purified by distillation.

Selective Oxidation of Sulfides to Sulfoxides

Sodium this compound is an effective reagent for the selective oxidation of sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones.[7] The reaction is typically carried out in methanol at low temperatures. For substrates insoluble in aqueous or alcoholic media, the use of silica gel-supported sodium this compound in non-polar solvents offers an excellent alternative.[8][9]

Reaction Mechanism

The oxidation of sulfides by this compound is believed to proceed via a direct oxygen transfer from the this compound ion to the sulfur atom.

Caption: Proposed Mechanism for Sulfide Oxidation.

Quantitative Data

| Substrate (Sulfide) | Product (Sulfoxide) | Conditions | Time (h) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | NaIO₄, MeOH, 0°C | 3 | 95 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | NaIO₄/SiO₂, CH₂Cl₂, RT | 2 | 90 |

| Di-n-butyl sulfide | Di-n-butyl sulfoxide | NaIO₄, MeOH, 0°C | 4 | 88 |

| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | NaIO₄, H₂O/MeOH, RT | 1 | 92 |

| 4,4'-Dichlorodiphenyl sulfide | 4,4'-Dichlorodiphenyl sulfoxide | NaIO₄/SiO₂, CH₂Cl₂, RT | 5 | 85 |

Experimental Protocol: Oxidation of Thioanisole using Silica Gel-Supported NaIO₄

-

Preparation of Supported Reagent: Add silica gel (20 g) to a solution of sodium this compound (2.0 g, 9.35 mmol) in 50 mL of water. Stir the slurry for 30 minutes at room temperature. Remove the water under reduced pressure using a rotary evaporator. Dry the resulting free-flowing powder in a vacuum oven at 100°C for 4 hours.[8][9]

-

Reaction Setup: To a stirred solution of thioanisole (1.24 g, 10 mmol) in 50 mL of dichloromethane, add the prepared silica gel-supported sodium this compound (10 g, containing approx. 4.7 mmol of NaIO₄).

-

Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, filter the reaction mixture and wash the silica gel with dichloromethane (3 x 20 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl phenyl sulfoxide, which can be further purified by crystallization or chromatography.

Other Synthetic Applications

Beyond these core applications, sodium this compound is also utilized in other valuable transformations.

-

Oxidation of α-Hydroxy Ketones: Sodium this compound can cleave α-hydroxy ketones to a carboxylic acid and an aldehyde.[10][11]

-

Oxidation of Amines (with TEMPO): In combination with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), sodium this compound serves as the terminal oxidant for the conversion of primary amines to aldehydes.[12]

-

Oxidation in Carbohydrate Chemistry: Sodium this compound is extensively used to selectively cleave specific bonds in carbohydrates, aiding in structural elucidation and the introduction of functional groups.[13][14] For instance, it can selectively oxidize the 3'-terminus of RNA.[14]

Safety and Handling

Sodium this compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

Conclusion

Sodium this compound is a powerful and selective oxidizing agent with a diverse range of applications in organic synthesis. Its ability to cleave vicinal diols, facilitate the Lemieux-Johnson oxidation, and selectively oxidize sulfides makes it an indispensable reagent for the modern synthetic chemist. This guide has provided a detailed overview of its primary uses, supported by quantitative data, mechanistic insights, and practical experimental protocols, to empower researchers in leveraging the full potential of this versatile oxidant.

References

- 1. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 7. Mechanism of the oxidation of sulphides with sodium this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation reactions using sodium metathis compound supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sodium this compound/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic chemistry - Periodic acid cleavage of carbohydrates - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Rapid sodium this compound cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to Periodate Oxidation of Glycoproteins

For researchers, scientists, and drug development professionals, the selective modification of glycoproteins is a critical technique. Periodate oxidation stands out as a robust and widely adopted method for achieving site-specific conjugation by targeting the carbohydrate moieties of these complex biomolecules. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key applications of this compound oxidation, with a focus on enabling precise and reproducible results in the laboratory.

The fundamental principle of this technique lies in the selective cleavage of vicinal diols within the sugar residues of glycoproteins by sodium meta-periodate (NaIO₄). This reaction results in the formation of reactive aldehyde groups, which can then serve as chemical handles for the covalent attachment of a wide array of molecules, including fluorescent labels, drug payloads, and affinity tags. The specificity of the reaction can be finely tuned by controlling experimental conditions, allowing for targeted modification of different sugar residues.

The Chemical Foundation: Mechanism of Oxidation

This compound oxidation targets the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms) present in the carbohydrate chains of glycoproteins. The reaction proceeds via a cyclic this compound ester intermediate, which then breaks down to yield two aldehyde groups and an iodate ion.

Sialic acids, often found at the terminal positions of glycan chains, are particularly susceptible to mild this compound oxidation due to the presence of vicinal diols in their exocyclic side chain.[1] This susceptibility allows for highly selective modification of sialic acid residues under controlled conditions.[2][3] By using low concentrations of sodium this compound (e.g., 1 mM) and conducting the reaction at low temperatures (e.g., 0-4°C), it is possible to preferentially oxidize sialic acids while leaving other sugar residues, such as galactose and mannose, largely intact.[4] More forceful conditions, such as higher concentrations of this compound (>10 mM), will lead to the oxidation of other sugar residues within the glycan structure.[4]

The reaction is also influenced by pH, with slightly acidic conditions (pH 5.5) generally favoring the oxidation process.[4] It is crucial to avoid buffers containing primary amines (e.g., Tris) as they can compete with the desired subsequent conjugation reactions.[4]

Quantitative Parameters for Controlled Oxidation

The success of this compound oxidation hinges on the precise control of reaction parameters. The following table summarizes key quantitative data for achieving selective or comprehensive oxidation of glycoprotein glycans.

| Parameter | Sialic Acid-Specific Oxidation | General Glycan Oxidation | Reference(s) |

| Sodium this compound (NaIO₄) Concentration | 1 mM | 10 mM | [4] |

| pH | 5.5 (optimal) | 5.5 (optimal) | [4] |

| Temperature | 0-4 °C or Room Temperature | Room Temperature | [1][4][5] |

| Incubation Time | 10 - 30 minutes | 30 minutes | [4][5][6] |

| Buffer System | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [4] |

Experimental Protocols

The following section provides detailed methodologies for the this compound oxidation of glycoproteins and the subsequent quantification of the generated aldehyde groups.

Protocol 1: Sialic Acid-Specific this compound Oxidation of Glycoproteins

This protocol is designed for the selective oxidation of terminal sialic acid residues.

Materials:

-

Glycoprotein solution (0.5-10 mg/mL)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[4]

-

Sodium meta-periodate (NaIO₄)

-

Desalting column or dialysis cassette

-

Reaction vessels protected from light (e.g., amber vials)

Procedure:

-

Prepare the glycoprotein solution in Oxidation Buffer.

-

Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.[7]

-

To the glycoprotein solution, add the NaIO₄ stock solution to a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of the glycoprotein solution.[7]

-

Protect the reaction mixture from light and incubate for 30 minutes at room temperature or on ice.[7]

-

Quench the reaction by adding a quenching agent such as glycerol or ethylene glycol, or proceed immediately to purification.

-

Remove excess this compound and byproducts by desalting or dialysis against an amine-free buffer (e.g., PBS, pH 7.4).[4] The oxidized glycoprotein is now ready for subsequent conjugation reactions.

Protocol 2: General this compound Oxidation of Glycoproteins

This protocol is for the oxidation of a broader range of sugar residues within the glycan chains.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare the glycoprotein solution in Oxidation Buffer.

-

Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.[7]

-

Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[7] For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.[7]

-

Protect the reaction mixture from light and incubate for 30 minutes at room temperature.[4]

-

Quench the reaction as described in Protocol 1.

-

Purify the oxidized glycoprotein using a desalting column or dialysis to remove excess reagents.[4]

Protocol 3: Quantification of Aldehydes using the Purpald Assay

The Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) assay is a sensitive and specific method for the detection and quantification of aldehydes.[8][9]

Materials:

-

Oxidized glycoprotein sample

-

Purpald reagent

-

1 N Sodium Hydroxide (NaOH)

-

Aldehyde standard (e.g., formaldehyde) for calibration curve

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Purpald in 1 N NaOH (e.g., 10-20 mg in 2 mL).[8]

-

Add a sample of the oxidized glycoprotein to the Purpald solution.

-

Aerate the mixture by vigorous shaking or bubbling air through the solution for a few minutes.[8][10] This will facilitate the development of a purple color.

-

Measure the absorbance of the solution at its maximum wavelength (typically around 550 nm).

-

Prepare a calibration curve using known concentrations of an aldehyde standard.

-

Determine the concentration of aldehyde groups in the glycoprotein sample by comparing its absorbance to the calibration curve.

Applications in Research and Drug Development

This compound oxidation of glycoproteins is a versatile tool with numerous applications, particularly in the development of biotherapeutics.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the construction of antibody-drug conjugates (ADCs).[11][12][13] By oxidizing the glycans in the Fc region of an antibody, a site-specific attachment point for a cytotoxic drug is created.[11] This approach is advantageous as it directs conjugation away from the antigen-binding sites, thereby preserving the antibody's immunoreactivity.[14] The resulting ADCs can exhibit improved homogeneity and pharmacokinetic profiles.

Glycoprotein Labeling and Detection

The aldehyde groups introduced via this compound oxidation can be reacted with a variety of probes containing hydrazide or aminooxy functionalities. This enables the labeling of glycoproteins with biotin for affinity purification, or with fluorescent dyes for imaging and flow cytometry applications.[14][15] This method is particularly useful for studying cell surface glycoproteins.[6][15]

Glycan Analysis

This compound oxidation, in combination with other analytical techniques such as mass spectrometry, can be employed to elucidate the structure of glycoprotein glycans. The specific cleavage patterns provide information about the linkages and terminal residues of the carbohydrate chains.[1][16]

Conclusion

This compound oxidation is a powerful and adaptable technique for the site-specific modification of glycoproteins. By carefully controlling the reaction conditions, researchers can selectively generate reactive aldehyde groups on carbohydrate moieties, enabling a wide range of applications from the development of novel biotherapeutics to the fundamental study of glycobiology. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this essential bioconjugation method.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Preferential oxidation of cell surface sialic acid by this compound leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Making Purpald and turning aldehydes purple [aryl.org]

- 11. mdpi.com [mdpi.com]

- 12. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. A detailed study of the this compound oxidation of sialic acids in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sodium Meta-periodate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, laboratory applications, and safety protocols for sodium meta-periodate (NaIO₄). A powerful and selective oxidizing agent, sodium meta-periodate is an indispensable tool in various scientific disciplines, particularly in biochemistry, carbohydrate chemistry, and pharmaceutical development.

Core Chemical and Physical Properties

Sodium meta-periodate is an inorganic salt that is valued for its stability and potent oxidizing capabilities under mild conditions.[1] It is a white, crystalline solid that is highly soluble in water.[2][3]

| Property | Value |

| Chemical Formula | NaIO₄ |

| Molecular Weight | 213.89 g/mol [2][4][5] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 300 °C (decomposes)[6][7][8] |

| Density | ~3.86 g/cm³[9][10] |

| Solubility in Water | Highly soluble (e.g., 144 g/L at 25°C)[2][7] |

| Other Solubilities | Soluble in sulfuric, nitric, and acetic acids; insoluble in most organic solvents[8][11][12] |

| pH (aqueous solution) | Typically 3.4 - 5.5 depending on concentration[2][6][10] |

| Stability | Stable at room temperature in a sealed container; decomposes upon heating to form sodium iodate (NaIO₃) and oxygen[2][9][13] |

Reactivity and Key Laboratory Applications

The primary utility of sodium meta-periodate in the lab stems from its ability to act as a strong oxidizing agent, most notably for the specific cleavage of carbon-carbon bonds in vicinal diols (1,2-diols).[2][3][9] This reaction, often called this compound cleavage or the Malaprade reaction, is quantitative and proceeds under mild, typically aqueous conditions, making it ideal for use with sensitive biological molecules.[2][11]

Core Applications Include:

-

Glycoprotein and Carbohydrate Chemistry: this compound is widely used to selectively oxidize the carbohydrate (glycan) portions of glycoproteins.[14][15] It cleaves the bonds between adjacent hydroxyl groups on sugar residues, creating reactive aldehyde groups.[9][16] These aldehydes can then be used for:

-

Labeling: Covalently attaching fluorescent dyes, biotin, or other reporter molecules via hydrazide or amine chemistry.[9][14][15]

-

Crosslinking: Forming stable bonds with other molecules or surfaces for immobilization or conjugation.[9][16]

-

Structural Analysis: Determining the structure of complex carbohydrates.[11]

-

-

Nucleic Acid Modification: The reaction is specific enough to distinguish between RNA and DNA. The ribose sugar in RNA contains a vicinal diol at its 3'-terminus, which can be oxidized by this compound. Deoxyribose in DNA lacks this feature, allowing for the selective labeling of RNA.[9][14]

-

Pharmaceutical and Drug Development: In synthetic chemistry, this compound is used for the oxidation of alcohols to aldehydes and ketones, a crucial step in synthesizing drug intermediates and active pharmaceutical ingredients (APIs).[2] Its selectivity is valuable in modifying complex molecules like steroids and nucleosides for antiviral drugs.[2] It is also used to create oxidized polysaccharides for biocompatible drug delivery systems and tissue engineering scaffolds.[14][17]

-

General Organic Synthesis: Beyond diols, it can be used for the oxidation of sulfides to sulfoxides and phenols to quinones.

Experimental Protocols

Protocol 3.1: General Oxidation of Glycoproteins

This protocol describes a standard method for generating reactive aldehyde groups on the carbohydrate chains of a glycoprotein using sodium meta-periodate.

A. Materials:

-

Glycoprotein of interest (0.5-10 mg/mL)

-

Sodium meta-periodate (NaIO₄)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.[18] (Note: Avoid amine-containing buffers like Tris or glycine, as they will compete in subsequent reactions[18]).

-

Desalting column or dialysis cassette for buffer exchange.

B. Procedure:

-

Preparation of Glycoprotein: Dissolve the glycoprotein in the Oxidation Buffer to the desired concentration (e.g., 1 mg/mL).[16][18]

-

Preparation of this compound Solution: Prepare a fresh stock solution of sodium meta-periodate in the Oxidation Buffer (e.g., 20 mM). The concentration can be adjusted based on the desired extent of oxidation:

-

Oxidation Reaction: Add the this compound stock solution to the glycoprotein solution to achieve the final desired concentration. Protect the reaction mixture from light by using an amber vial or wrapping the tube in aluminum foil.[16][18]

-

Incubation: Incubate the reaction for 30 minutes at room temperature.[16]

-

Removal of Excess Reagent: Immediately following incubation, remove the excess sodium meta-periodate and its byproducts using a desalting column or by dialyzing the sample against an amine-free buffer (e.g., PBS, pH 7.2).[16]

-

Downstream Processing: The oxidized glycoprotein, now containing reactive aldehyde groups, is ready for conjugation with amine- or hydrazide-containing molecules. The resulting Schiff base or hydrazone bond can be stabilized by reduction with sodium cyanoborohydride.[16][18]

Visualizations: Workflows and Mechanisms

// Reactants vicinal_diol [label=< R₁R₃ || HC—CH || OHOH Vicinal Diol

>];This compound [label=

// Intermediate intermediate [label=< OO // R₁—CH—O—I—O—CH—R₃ /\ OR₄ Cyclic this compound Ester

>];// Products products [label=< R₁—CHO+R₃—CHO+NaIO₃ + H₂O Two Aldehydes + Sodium Iodate

>];// Arrows vicinal_diol -> intermediate [label="+ NaIO₄"]; intermediate -> products [label="Cleavage"]; } } Caption: Mechanism of vicinal diol cleavage by sodium meta-periodate.

Safety and Handling

Sodium meta-periodate is a hazardous substance and requires careful handling in a laboratory setting. It is a strong oxidizer and can cause or intensify fires.[4][19]

| Hazard Category | Description & Precautions |

| Oxidizer | Hazard: Strong oxidizer. May intensify fire; contact with combustible material may cause fire.[4][19][20] Precautions: Keep away from heat, sparks, and open flames.[19] Store away from combustible and reducing materials.[4][6] |

| Health Hazards | Hazard: Toxic if swallowed.[4] Causes severe skin burns and eye damage.[19][20] May cause respiratory irritation.[4] Prolonged exposure can cause organ damage.[19][21] Precautions: Avoid breathing dust.[4] Handle in a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19] |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4] Seek immediate medical attention. Skin: Wash off immediately with plenty of soap and water.[4] Remove contaminated clothing. Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.[21] Inhalation: Move the person to fresh air.[4] |

| Storage & Disposal | Storage: Store in a dry, cool, well-ventilated area in a tightly sealed container.[2][6][20] Disposal: Dispose of waste according to local, regional, and national regulations. Do not release into the environment.[22] |

References

- 1. static6.arrow.com [static6.arrow.com]

- 2. calibrechem.com [calibrechem.com]

- 3. allanchem.com [allanchem.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. Sodium this compound | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. chembk.com [chembk.com]

- 9. atamankimya.com [atamankimya.com]

- 10. 7790-28-5 CAS | SODIUM METAthis compound | Inorganic Salts | Article No. 05968 [lobachemie.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. (メタ)過ヨウ素酸ナトリウム ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Sodium Metathis compound | CAS#: 7790-28-5 | SMP | Iofina [iofina.com]

- 14. SODIUM METAthis compound - Ataman Kimya [atamanchemicals.com]

- 15. atamankimya.com [atamankimya.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels [mdpi.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. technopharmchem.com [technopharmchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. SODIUM this compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Periodic Acid-Schiff (PAS) Staining

Introduction

Periodic acid-Schiff (PAS) staining is a cornerstone histochemical technique widely employed in pathology and research to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules like glycoproteins, glycolipids, and mucins within tissue samples.[1][2][3][4] Its robust and reproducible nature makes it an invaluable tool for visualizing the presence and distribution of these substances, aiding in the diagnosis of various medical conditions and advancing scientific investigation.[2][5] The stain is particularly useful for highlighting glycogen deposits, basement membranes, and the cell walls of fungi.[2][3][5] The technique can be applied to formalin-fixed, paraffin-embedded tissues, as well as frozen tissue sections.[1][6]

Principle of the Reaction

The PAS staining method is based on a two-step chemical reaction. The first step involves the oxidation of specific carbohydrate components by periodic acid. Periodic acid selectively oxidizes 1,2-glycols and their amino- or alkylamino-derivatives into aldehydes.[2][3][7] The second step is the detection of these newly formed aldehydes by the Schiff reagent, a colorless solution of basic fuchsin that has been treated with sulfurous acid. The Schiff reagent reacts with the aldehydes to form a bright magenta-colored complex, visually marking the location of the target carbohydrates.[1][2][3][6] A counterstain, such as hematoxylin, is often used to stain the cell nuclei blue, providing contrast to the magenta PAS-positive structures.[1]

References

- 1. microbenotes.com [microbenotes.com]

- 2. What is PAS Staining? - Creative Bioarray [histobiolab.com]

- 3. laboratorytests.org [laboratorytests.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Periodic acid-Schiff (PAS) Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 7. PAS STAIN.pptx [slideshare.net]

An In-Depth Technical Guide to the Periodate Cleavage of Vicinal Diols: Theory, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The oxidative cleavage of vicinal diols, commonly known as the Malaprade reaction, is a powerful and selective transformation in organic synthesis. This guide provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental procedures for this important reaction, with a focus on its relevance to drug development and complex molecule synthesis.

Core Principles: The Theory Behind Periodate Cleavage

The this compound cleavage of vicinal diols is an oxidative reaction that breaks the carbon-carbon bond between two adjacent hydroxyl groups, yielding two carbonyl compounds. The most commonly used reagents are periodic acid (HIO₄) and its salts, such as sodium this compound (NaIO₄). The reaction is highly specific for 1,2-diols and related structures, such as α-hydroxy ketones, α-hydroxy aldehydes, and 1,2-amino alcohols.

The reaction proceeds under mild conditions, typically at room temperature in aqueous or mixed aqueous-organic solvents. The pH of the reaction mixture can influence the reaction rate, with neutral to slightly acidic conditions generally being optimal. A key mechanistic feature is the formation of a cyclic this compound ester intermediate, which subsequently decomposes to the carbonyl products. This cyclic intermediate dictates the stereochemical requirements of the reaction; cis-diols or diols that can adopt a syn-periplanar conformation react much more readily than trans-diols, which may be unable to form the cyclic ester.

An analogous reaction, the Criegee oxidation, employs lead tetraacetate (Pb(OAc)₄) to achieve the same transformation. While the Criegee oxidation is often carried out in non-aqueous organic solvents, the Malaprade reaction is favored for its use of more environmentally benign and less toxic reagents.

The Reaction Mechanism

The currently accepted mechanism for the this compound cleavage of vicinal diols involves the following key steps:

-

Formation of a Cyclic this compound Ester: The vicinal diol reacts with the this compound ion to form a cyclic diester of iodine(VII). This is the rate-determining step of the reaction.

-

Concerted Bond Cleavage: The cyclic intermediate undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups.

-

Product Formation and Reagent Reduction: The reaction yields two molecules of aldehyde or ketone, depending on the substitution pattern of the original diol. The this compound (Iodine VII) is reduced to iodate (Iodine V).

Primary hydroxyl groups are converted to formaldehyde, secondary hydroxyl groups yield other aldehydes, and tertiary hydroxyl groups give ketones.

The Role of Periodate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Periodate, a powerful oxidizing agent, serves as an indispensable tool in the landscape of modern biochemistry. Its remarkable specificity for cleaving carbon-carbon bonds in vicinal diols—a common feature in carbohydrates—has paved the way for a multitude of applications, from the structural elucidation of complex glycans to the development of targeted drug delivery systems. This technical guide provides an in-depth exploration of the core applications of this compound in biochemistry, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: The Malaprade Reaction in a Biochemical Context

The cornerstone of this compound's utility in biochemistry is the Malaprade reaction, where it selectively oxidizes molecules containing adjacent hydroxyl groups (vicinal diols) to form two aldehyde or ketone groups.[1][2] This reaction is particularly relevant for the study of carbohydrates, including monosaccharides, polysaccharides, and the glycan portions of glycoproteins and glycolipids, which are rich in such structures.[1][2][3]

The reaction proceeds via a cyclic this compound ester intermediate, and its rate is influenced by factors such as pH, temperature, and the stereochemistry of the diol, with cis-diols reacting faster than trans-diols.[1] The high selectivity of this compound allows for controlled oxidation of specific sugar residues, often without significantly altering the protein core of glycoproteins.[4]

dot

Figure 1: The Malaprade reaction mechanism involving a cyclic this compound ester intermediate.

Applications in Glycobiology and Glycoprotein Analysis

The ability of this compound to selectively oxidize carbohydrate moieties has made it a central reagent in glycobiology.

Structural Elucidation of Carbohydrates

Historically, this compound oxidation was a fundamental technique for determining the structure of monosaccharides and polysaccharides.[1][2] By quantifying the consumption of this compound and the production of formic acid and formaldehyde, researchers could deduce the size of the sugar ring and the nature of the glycosidic linkages.[2][5]

Glycoprotein Modification and Labeling

This compound oxidation is widely used to introduce reactive aldehyde groups onto the carbohydrate chains of glycoproteins.[4] These aldehydes can then be targeted for specific labeling with fluorescent probes, biotin, or other reporter molecules containing hydrazide or amine functional groups, facilitating their detection and analysis.[4][6] This site-specific modification is advantageous as it typically does not affect the protein's primary structure or function.[4]

The extent of oxidation can be controlled by varying the reaction conditions. For instance, mild oxidation with 1 mM sodium meta-periodate primarily targets sialic acid residues, which are often found at the termini of glycan chains.[4][6] In contrast, higher concentrations (>10 mM) will oxidize other sugar residues like galactose and mannose.[4]

Figure 3: Principle of the Periodic Acid-Schiff (PAS) staining reaction.

Protein Cross-Linking and Conjugation

This compound-mediated oxidation can be harnessed to create covalent cross-links between biomolecules, a powerful tool for studying protein-protein interactions and creating bioconjugates.

Cross-Linking of DOPA-Containing Proteins

A notable application involves the this compound-triggered cross-linking of proteins containing 3,4-dihydroxyphenylalanine (DOPA). [7][8][9]this compound oxidizes the DOPA residue to a highly reactive ortho-quinone, which can then be attacked by nearby nucleophilic amino acid residues such as lysine, histidine, and cysteine, forming a stable covalent bond. [7][9]This technique has been successfully used to map protein-protein and peptide-protein interactions. [7][8] dot

Figure 4: Mechanism of this compound-induced cross-linking of DOPA-containing proteins.

Antibody-Enzyme Conjugation

This compound oxidation is a common method for preparing antibody-enzyme conjugates, such as horseradish peroxidase (HRP)-conjugated antibodies, for use in immunoassays like ELISA and Western blotting. [6][10]The carbohydrate moieties on the Fc region of the antibody are oxidized to create aldehyde groups, which then react with amine groups on the enzyme to form a stable conjugate. [6]

Data Presentation: Quantitative Parameters for this compound-Based Reactions

| Application | Reagent Concentration | Reaction Time | pH | Temperature (°C) | Key Outcome |

| Mild Oxidation of Glycoproteins (Sialic Acid) | 1 mM Sodium meta-periodate | 15-30 min | ~5.5-7.0 | 0 - 4 | Selective oxidation of terminal sialic acids. [4][6] |

| Extensive Oxidation of Glycoproteins | >10 mM Sodium meta-periodate | 30-60 min | ~5.5-7.0 | 0 - 4 | Oxidation of multiple sugar residues (e.g., galactose, mannose). [4][11] |

| Periodic Acid-Schiff (PAS) Staining | 0.5-1% Periodic Acid | 5-15 min | N/A | Room Temp | Oxidation of tissue carbohydrates. [3][12] |

| DOPA-Protein Cross-linking | 1 mM Sodium this compound | 90 seconds | ~7.0 | Room Temp | Formation of ortho-quinone for cross-linking. [9] |

| Cellulose Oxidation | 0.1 - 1.0 M Sodium this compound | 1-10 hours | ~4 | 25 - 55 | Formation of dialdehyde cellulose. [13][14] |

Experimental Protocols

Protocol 1: this compound Oxidation of Glycoproteins for Labeling

Materials:

-

Glycoprotein (e.g., antibody) at 1-10 mg/mL

-

Sodium meta-periodate (NaIO₄)

-

Oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Glycerol or ethylene glycol (for quenching)

-

Desalting column

Procedure:

-

Dissolve the glycoprotein in the oxidation buffer to the desired concentration. [4]2. Prepare a fresh solution of sodium meta-periodate in the oxidation buffer. For mild oxidation (sialic acid specific), a final concentration of 1 mM is recommended. For more extensive oxidation, use a final concentration of 10-20 mM. [4]3. Add the this compound solution to the glycoprotein solution and incubate in the dark (this compound is light-sensitive) at 4°C for 30 minutes. [4]4. Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.

-

Remove the excess this compound and byproducts by passing the solution through a desalting column equilibrated with the desired buffer for the subsequent conjugation step. The oxidized glycoprotein is now ready for labeling with an amine- or hydrazide-containing molecule.

Protocol 2: Periodic Acid-Schiff (PAS) Staining of Tissue Sections

Materials:

-

Deparaffinized and hydrated tissue sections

-

1% aqueous Periodic Acid solution

-

Schiff's Reagent

-

Hematoxylin counterstain

-

Running tap water and distilled water

Procedure:

-

Immerse the slides in 1% Periodic Acid solution for 5-10 minutes at room temperature. [12][15]2. Rinse the slides thoroughly in several changes of distilled water. [12]3. Immerse the slides in Schiff's Reagent for 15-30 minutes at room temperature. [3][12]4. Wash the slides in running tap water for 5-10 minutes until the magenta color develops. [12]5. Counterstain with hematoxylin to visualize the nuclei.

-

Dehydrate, clear, and mount the sections.

Conclusion

This compound stands as a versatile and powerful reagent in the biochemist's toolkit. Its ability to specifically cleave vicinal diols has been ingeniously applied to a wide array of techniques for the study of carbohydrates and glycoproteins. From fundamental structural analysis to the sophisticated engineering of bioconjugates, the applications of this compound continue to expand, driving innovation in basic research, diagnostics, and drug development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the unique chemical properties of this compound to advance their scientific objectives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. stainsfile.com [stainsfile.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Chemistry of this compound-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-triggered cross-linking of DOPA-containing peptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the rate and control of antibody oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetics of this compound-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of this compound-Mediated Oxidation of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. laboratorytests.org [laboratorytests.org]

An In-depth Technical Guide to the Core Principles of Periodate-Based Assays for Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying periodate-based assays for the detection and quantification of carbohydrates. This guide will delve into the core chemistry, present key quantitative data, and provide detailed experimental protocols for commonly employed methodologies.

Core Principles: The Malaprade Reaction

The foundation of this compound-based carbohydrate assays is the Malaprade reaction , first reported by Léon Malaprade in 1928.[1] This reaction involves the oxidative cleavage of the carbon-carbon bond of vicinal diols (glycols) by periodic acid (HIO₄) or its salts (e.g., sodium this compound, NaIO₄). Carbohydrates are rich in vicinal diol functionalities, making them ideal substrates for this reaction.

The reaction proceeds through a cyclic this compound ester intermediate.[1][2][3] The this compound ion attacks the hydroxyl groups of the vicinal diol, forming a cyclic ester. This intermediate then decomposes, leading to the cleavage of the C-C bond and the formation of two carbonyl groups (aldehydes or ketones). The this compound is reduced to iodate (IO₃⁻) in the process.

The general reaction can be summarized as follows:

R₂C(OH)-C(OH)R'₂ + HIO₄ → R₂C=O + R'₂C=O + HIO₃ + H₂O

The products of the Malaprade reaction depend on the structure of the carbohydrate. The oxidative cleavage of different types of hydroxyl groups yields distinct products:

-

Primary alcohols are oxidized to formaldehyde.

-

Secondary alcohols are oxidized to formic acid.

-

Aldehyde groups are oxidized to formic acid.

-

Ketone groups are oxidized to carbon dioxide.

-

Terminal primary alcohols adjacent to a secondary alcohol yield formaldehyde.

The specific products and their stoichiometry provide valuable information about the structure of the carbohydrate being analyzed. For instance, the degradation of one equivalent of D-glucose with excess this compound yields five equivalents of formic acid and one equivalent of formaldehyde.[4]

References

Methodological & Application

Application Notes and Protocols: Periodate Oxidation of Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodate oxidation is a selective and widely used chemical method for the structural modification of polysaccharides.[1][2][3] This reaction specifically cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons) within the sugar residues, leading to the formation of dialdehyde functionalities.[4][5][6] The introduction of these reactive aldehyde groups opens up a plethora of possibilities for further chemical modifications, making this compound-oxidized polysaccharides valuable platforms for various applications, including drug delivery, tissue engineering, and biomaterial science.[1][2] The resulting dialdehyde polysaccharides can be crosslinked with molecules containing amine groups, such as proteins or other polymers, to form hydrogels or other biocompatible materials.[1][2][6] The degree of oxidation can be controlled by adjusting the reaction conditions, allowing for the fine-tuning of the physicochemical properties of the modified polysaccharide.[6][7]

Principle of the Reaction